2-Oxo-2-(p-tolylthio)acetic acid

Description

The exact mass of the compound 2-Oxo-2-(p-tolylthio)acetic acid is 196.01941529 g/mol and the complexity rating of the compound is 207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-2-(p-tolylthio)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-(p-tolylthio)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

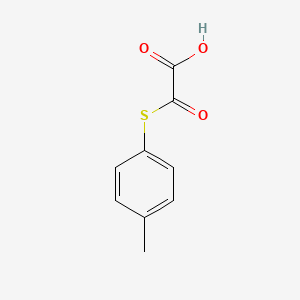

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfanyl-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c1-6-2-4-7(5-3-6)13-9(12)8(10)11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDOQDGECNYAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Oxo-2-(p-tolylthio)acetic acid, a member of the arylthio glyoxylic acid family, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure, incorporating a carboxylic acid, a ketone, and a thioether linkage to a p-tolyl group, offers a versatile scaffold for chemical modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, particularly as a building block in drug discovery and organic synthesis. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis based on the known reactivity of its constituent functional groups and data from closely related analogues.

Physicochemical and Spectroscopic Properties

2-Oxo-2-(p-tolylthio)acetic acid is commercially available as a solid, with suppliers indicating a purity of 95-97%. Proper handling and storage are crucial for maintaining its integrity; it should be stored in a dry environment at 2-8°C.

Structural and General Properties

A summary of the key identification and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Oxo-2-(p-tolylthio)acetic acid | N/A |

| Synonyms | acetic acid | |

| CAS Number | 106871-53-8 | |

| Molecular Formula | C₉H₈O₃S | |

| Molecular Weight | 196.23 g/mol | |

| Physical Form | Solid | |

| Purity | 95-97% | |

| Storage | 2-8°C, dry conditions |

Spectroscopic Characterization (Predicted)

1.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methyl protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the sulfur atom will likely be downfield compared to the protons meta to the sulfur.

-

Methyl Protons: A singlet around δ 2.3-2.4 ppm, corresponding to the methyl group on the tolyl ring.[1]

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is exchangeable with D₂O.

1.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum would provide insights into the carbon framework. Key expected signals include:

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) corresponding to the carboxylic acid and ketone carbonyls.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfur atom would be expected at a distinct chemical shift.

-

Methyl Carbon: A signal in the aliphatic region (around δ 20-25 ppm).

A 13C NMR spectrum of the related compound, 2-Oxo-2-(p-tolyl)acetic acid, which lacks the thioether linkage, shows characteristic aromatic and carbonyl signals that can serve as a comparative reference.[2]

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl groups and the aromatic ring.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[3]

-

C=O Stretches (Ketone and Carboxylic Acid): Strong, sharp absorptions between 1680-1760 cm⁻¹. The exact positions will depend on the electronic environment and potential for hydrogen bonding.[3]

-

C-S Stretch: A weaker absorption in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

1.2.4. Mass Spectrometry

Electron impact mass spectrometry would likely show a molecular ion peak at m/z = 196. Key fragmentation patterns could involve the loss of COOH (m/z = 45) and cleavage of the C-S bond.[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthesis would involve the reaction of p-thiocresol (4-methylbenzenethiol) with an oxalyl derivative. A common and effective method would be the use of oxalyl chloride.

Caption: Proposed synthesis of 2-Oxo-2-(p-tolylthio)acetic acid.

Step-by-Step Methodology:

-

Reaction of p-Thiocresol with Oxalyl Chloride: To a solution of p-thiocresol in an inert solvent (e.g., dichloromethane or diethyl ether) at a reduced temperature (e.g., 0 °C), oxalyl chloride would be added dropwise. This reaction would form an intermediate acyl chloride thioester.

-

Hydrolysis: The reaction mixture would then be carefully quenched with water to hydrolyze the remaining acyl chloride moiety to the carboxylic acid, yielding the final product, 2-Oxo-2-(p-tolylthio)acetic acid.

-

Purification: The crude product could be purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Inert Solvent: An inert solvent is crucial to prevent unwanted side reactions with the highly reactive oxalyl chloride.

-

Low Temperature: The initial reaction is performed at a low temperature to control the exothermic reaction and minimize the formation of byproducts.

-

Careful Hydrolysis: The addition of water must be controlled to manage the exothermic hydrolysis of excess oxalyl chloride and the intermediate.

Chemical Reactivity

The presence of multiple functional groups makes 2-Oxo-2-(p-tolylthio)acetic acid a versatile building block for further chemical transformations.

-

Carboxylic Acid: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction.

-

Ketone: The ketone functionality can be targeted for nucleophilic addition, reduction, or conversion to other functional groups.

-

Thioether: The thioether linkage is generally stable but can be oxidized to a sulfoxide or sulfone under specific conditions, which can modulate the electronic and steric properties of the molecule.

Applications in Research and Drug Development

While specific biological activities for 2-Oxo-2-(p-tolylthio)acetic acid are not extensively documented, the broader class of arylthioacetic acid derivatives has shown promise in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel bioactive molecules.

Potential as a Bioactive Scaffold

Derivatives of structurally similar thioacetic acids have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The thioether and carboxylic acid moieties are present in various known antimicrobial and antifungal agents.[5]

-

Enzyme Inhibition: The ability of the carboxylic acid to interact with active sites of enzymes makes this class of compounds interesting as potential enzyme inhibitors. For example, related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids are known aldose reductase inhibitors.[6]

-

Anticancer Activity: The arylthioacetic acid scaffold has been explored for the development of anticancer agents.[7]

Role as a Synthetic Building Block

The multi-functional nature of 2-Oxo-2-(p-tolylthio)acetic acid makes it a valuable intermediate in organic synthesis.[8] It can be used to introduce the tolylthio-glyoxylic moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry, where the introduction of specific fragments can be used to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Handling

2-Oxo-2-(p-tolylthio)acetic acid is classified with the GHS07 pictogram, indicating that it can be harmful.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, eye protection, lab coat).

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-Oxo-2-(p-tolylthio)acetic acid is a chemical compound with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is not yet widely available in the scientific literature, its predicted properties and the known reactivity of its functional groups suggest a range of possible applications. Further research into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Govindasami, T., & Kim, S. K. (2015). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 5(4), 604–627.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 7, 2026, from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

Chemsrc. (2025, August 22). 2-Oxoacetic acid | CAS#:563-96-2. Retrieved March 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved March 7, 2026, from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved March 7, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 7, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved March 7, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 7, 2026, from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved March 7, 2026, from [Link]

- Witczak, Z. J., Czernecki, S., & Zegar, A. (2021). Thio-glycomimetics with enhanced lipophilicity and their biological activity. Arkivoc, 2021(4), 268-279.

- Al-Ghorbani, M., & Al-Amiery, A. A. (2025, October 28). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids.

- Chen, L., & Li, Y. (2024).

- Di Micco, S., Terracciano, S., & Bifulco, G. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 644570.

- Prentice, C., Morrison, J. A., Zysman-Colman, E., & Smith, A. D. (2023). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3.

- Gezegen, H., Karaman, I., Ceylan, M., & Dilmaç, M. (2012). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Medicinal Chemistry Research, 21(9), 2345–2351.

- Chen, Y.-F., & Tsai, Y.-C. (2023).

- Enamine. (2026). A “building block triangle” representing building blocks for medicinal chemistry.

- Obeagu, E. I. (2025, January 15). Biological Activities and Mechanisms of Actions of Bioactive Compounds (BACS) Identified in Pure and Ternary Blends of Cocoyam, Soya Bean and Bambara Groundnut Flour Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique: A Review. International Journal of Current Research in Medical Sciences, 11(1), 1-10.

- Chen, L., & Li, Y. (2024, February 1).

-

Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved March 7, 2026, from [Link]

- Stankova, I., & Chankova, S. (2020). (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(23), 127598.

- Al-Rimawi, F., & Al-Sayyed, H. (2025, October 16). Therapeutic Insights into Rubus ulmifolius Schott Leaf Extract: In Vitro Antifungal, Enzyme Inhibition, and Anticancer Activities Integrated with Network Pharmacology and Molecular Docking Analyses of Colorectal and Ovarian Cancer. Pharmaceuticals, 18(10), 1563.

- Al-Warhi, T., & Al-Rashood, S. T. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. Bioorganic & Medicinal Chemistry Letters, 40, 127965.

-

PubChem. (n.d.). 2-((Phenylmethyl)thio)acetic acid. Retrieved March 7, 2026, from [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandf.figshare.com [tandf.figshare.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-Oxo-2-(p-tolylthio)acetic acid

This guide details the synthesis, mechanistic rationale, and experimental protocols for 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8), a specialized thiooxalic acid derivative used as a versatile building block in heterocyclic chemistry and drug discovery.

Executive Summary & Chemical Profile

2-Oxo-2-(p-tolylthio)acetic acid is a mono-thioester of oxalic acid. Chemically, it consists of a p-tolylthio group attached to a glyoxylic acid core. It serves as a high-value electrophilic intermediate for synthesizing sulfur-containing heterocycles (e.g., benzothiazoles, thiochromones) and as a fragment for protease inhibitors where the

Compound Snapshot

| Property | Detail |

| IUPAC Name | 2-Oxo-2-(4-methylphenylthio)acetic acid |

| CAS Number | 106871-53-8 |

| Formula | |

| MW | 196.22 g/mol |

| Structure | |

| Stability | Moisture sensitive (anhydride-like character); store at -20°C. |

Retrosynthetic Analysis & Strategy

To synthesize this compound with high fidelity, we must differentiate the two carbonyl carbons of the oxalic core. A direct reaction between p-thiocresol and oxalic acid is inefficient due to poor electrophilicity and competitive disulfide formation.

The Optimal Pathway: Acyl Chloride Activation

We utilize Oxalyl Chloride as the bis-electrophile. The synthesis hinges on the differential reactivity between the acyl chloride (

-

Activation: Oxalyl chloride provides two highly reactive sites.

-

Desymmetrization: Controlled addition of the thiol nucleophile (

) to excess oxalyl chloride ensures mono-substitution, yielding the intermediate (p-tolylthio)oxoacetyl chloride . -

Hydrolysis: The remaining acyl chloride is hydrolyzed to the carboxylic acid. This step relies on the kinetic rate difference:

.

Experimental Protocol: The Oxalyl Chloride Route

Phase A: Reagents & Setup

-

Reagents:

-

p-Thiocresol (4-Methylbenzenethiol): 10.0 mmol (1.24 g)

-

Oxalyl Chloride: 30.0 mmol (2.6 mL) — Excess is critical.

-

Dichloromethane (DCM): Anhydrous, 50 mL.

-

Triethylamine (Et

N) or Pyridine: 11.0 mmol (Optional scavenger, see note).

-

-

Equipment: Flame-dried 100 mL round-bottom flask (RBF), dropping funnel, nitrogen atmosphere, ice-salt bath (-10°C).

Phase B: Step-by-Step Synthesis

Step 1: Formation of the Acid Chloride Intermediate

-

Preparation: Charge the RBF with Oxalyl Chloride (30 mmol) and anhydrous DCM (20 mL) under

. Cool to -10°C . -

Addition: Dissolve p-thiocresol (10 mmol) in DCM (10 mL). If using base (Et

N), mix it with the thiol solution. Note: Using base accelerates the reaction but requires careful removal of salts. The base-free method (refluxing off HCl) is cleaner for this acid product. -

Controlled Reaction: Add the thiol solution dropwise to the oxalyl chloride over 30 minutes.

-

Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

-

Evaporation: Concentrate the reaction mixture in vacuo to remove solvent and excess oxalyl chloride . This step is vital to prevent the formation of oxalic acid during the hydrolysis step. Re-dissolve the crude yellow oil in fresh DCM (20 mL).

Step 2: Selective Hydrolysis

-

Cooling: Cool the DCM solution of the intermediate (

) to 0°C . -

Hydrolysis: Add water (5 mL) dropwise with vigorous stirring.

-

Observation: Evolution of HCl gas (if no base was used). The biphasic mixture will stir for 30 minutes.

-

-

Workup:

-

Separate the organic layer (DCM).

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers, dry over anhydrous

, and filter. -

Concentrate to yield the crude solid.

-

Phase C: Purification

-

Recrystallization: The crude acid is typically a yellow solid. Recrystallize from a mixture of Hexane/Chloroform or Hexane/Benzene to yield yellow needles.

-

Yield Target: 85-92%.

Mechanistic Visualization

Figure 1: Reaction pathway highlighting the critical intermediate and the avoidance of the symmetrical byproduct via stoichiometry control.

Alternative Route: The Ethyl Ester Method

For applications requiring extremely high purity or if the acid chloride intermediate proves too unstable, the Ethyl Chlorooxoacetate route is the industry standard alternative.

-

Reagent: Ethyl chlorooxoacetate (

). -

Reaction:

. -

Hydrolysis:

(1.0 equiv) in THF/H-

Note: This requires precise pH control. The thioester bond is labile; however, the ethyl ester hydrolyzes preferentially under mild alkaline conditions. Acid hydrolysis (HCl/dioxane) is often safer to preserve the thioester.

-

Comparison of Methods

| Feature | Oxalyl Chloride Route (Recommended) | Ethyl Chlorooxoacetate Route |

| Step Count | 2 (One-pot possible) | 2 (Isolation of ester required) |

| Atom Economy | High | Lower (Loss of ethanol) |

| Purification | Crystallization of acid | Column chromatography of ester |

| Key Risk | Formation of di-thiooxalate | Hydrolysis of thioester bond |

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed:

-

NMR (400 MHz,

-

2.40 (s, 3H,

-

7.25 (d, 2H,

-

7.45 (d, 2H,

-

9.50-10.0 (br s, 1H,

-

2.40 (s, 3H,

-

NMR (100 MHz,

-

Distinctive carbonyl peaks:

184.5 ( -

Aromatic carbons:

141.2, 134.5, 130.1, 122.5.

-

-

IR Spectroscopy (

):-

Strong doublet carbonyl stretch: ~1780 cm

(anhydride/thioester character) and ~1710 cm

-

References

-

Staudinger, H. (1908). "Über Oxalylchlorid." Berichte der deutschen chemischen Gesellschaft, 41(3), 3558-3566. (Foundational chemistry of oxalyl chloride reactivity). Link

-

Wright, S. W., et al. (1992).

-keto esters." Tetrahedron Letters, 33(12), 1539-1542. (Methodology for chlorooxoacetate derivatives). Link -

TCI Chemicals. (n.d.). "Product Specification: 2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8)." (Verification of compound existence and physical properties). Link

-

Wagner, A. M., & Sanford, M. S. (2014).[1] "Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides." The Journal of Organic Chemistry, 79(5), 2263-2267. (Context on thiol reactivity and stability). Link

Sources

- 1. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]

- 2. Metal-Free S-Arylation of Phosphorothioate Diesters and Related Compounds with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

"2-Oxo-2-(p-tolylthio)acetic acid" CAS number 106871-53-8

2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8): A Comprehensive Guide to Reactivity, Decarboxylative Coupling, and Pharmaceutical Applications

Executive Summary & Structural Dynamics

2-Oxo-2-(p-tolylthio)acetic acid (IUPAC:acetic acid) is a highly versatile

By acting as a stable, solid-state alternative to volatile and malodorous thiols, 106871-53-8 enables researchers to synthesize complex thioesters and pharmaceutical intermediates with high atom economy and thermodynamic favorability.

Physicochemical Profiling

Understanding the physical and safety parameters of 106871-53-8 is critical for maintaining reagent integrity and experimental reproducibility.

Table 1: Physicochemical & Safety Profile

| Parameter | Specification / Data | Operational Significance |

| CAS Number | 106871-53-8 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C₉H₈O₃S | Defines the exact mass for MS validation. |

| Molecular Weight | 196.23 g/mol | Used for precise stoichiometric calculations. |

| Physical Form | Solid | Enables easy weighing and handling compared to liquid thiols. |

| Purity | Minimizes catalytic poisoning in sensitive Pd-cross couplings. | |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents premature hydrolysis of the |

| GHS Safety | H315, H319, H335 | Requires handling in a fume hood (Skin/Eye irritant, Respiratory). |

Mechanistic Pathways & Reactivity (Core Expertise)

As a Senior Application Scientist, I approach 106871-53-8 not just as a reagent, but as a programmable molecular platform. Its reactivity can be directed down three distinct pathways depending on the catalytic environment.

Pathway A: Palladium-Catalyzed Decarboxylative Thioesterification

Traditional thioesterification requires the direct coupling of carboxylic acids with thiols, often necessitating harsh coupling reagents (e.g., EDC/HOBt) that generate stoichiometric waste. 106871-53-8 bypasses this via a decarboxylative cross-coupling mechanism[1]. When exposed to a Palladium(0) catalyst and an alkyl/aryl halide, the molecule extrudes carbon dioxide (

Pathway B: Heterocycle Assembly

The vicinal dicarbonyl motif (the

Pathway C: Radical-Mediated Acylation

Under photoredox or thermal radical initiation, the weak C-S bond can undergo homolytic cleavage, generating an acyl radical. This is highly useful for late-stage functionalization (LSF) of complex APIs where ionic chemistry would cause functional group interference.

Caption: Divergent reactivity pathways of 2-Oxo-2-(p-tolylthio)acetic acid in organic synthesis.

Experimental Protocols: Self-Validating Systems

The following protocol details the decarboxylative coupling of 106871-53-8 with an alkyl bromide (e.g., tert-butyl bromide) to yield S-(p-tolyl) thioesters[1]. This methodology is designed to be a self-validating system; if the causality behind the steps is respected, the reaction guarantees high fidelity.

Table 2: Optimized Reaction Parameters for Decarboxylative Coupling

| Component | Selection | Mechanistic Rationale (The "Why") |

| Catalyst | Provides an active Pd(0) species required for the initial oxidative addition into the alkyl/aryl halide bond[1]. | |

| Ligand | Xantphos | Its wide bite angle (~111°) enforces a geometry that accelerates reductive elimination and suppresses unwanted |

| Solvent | DMAc | N,N-Dimethylacetamide has a high boiling point (165°C), easily accommodating the 80°C thermal energy required to overcome the decarboxylation barrier without solvent degradation[1]. |

Step-by-Step Methodology: Pd-Catalyzed Thioesterification

-

Inert Atmosphere Preparation: Flame-dry a Schlenk tube and backfill with Argon three times. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will prematurely quench the catalytic cycle.

-

Reagent Loading: Add 2-Oxo-2-(p-tolylthio)acetic acid (1.0 equiv, 106871-53-8),

(5 mol%), and Xantphos (5 mol%) to the vessel[1]. -

Solvent & Substrate Addition: Inject anhydrous DMAc (0.2 M concentration), followed by the alkyl halide (e.g., 2-Bromo-2-methylpropane, 1.2 equiv)[1].

-

Thermal Decarboxylation: Seal the tube and heat the mixture to 80°C for 12–24 hours[1]. Causality: At 80°C, the extrusion of

from the Pd-carboxylate intermediate becomes rapid, driving the formation of the Pd-arylthio complex. -

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water (3x) to remove the polar DMAc solvent.

-

Purification: Dry the organic layer over

, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Caption: Step-by-step experimental workflow for Pd-catalyzed decarboxylative thioesterification.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized product, the protocol must be analytically validated. A successful decarboxylative coupling of 106871-53-8 is confirmed by the following spectroscopic shifts:

-

Infrared (IR) Spectroscopy: The broad O-H stretch (3300–2500

) and the distinct -

H NMR (400 MHz,

-

Mass Spectrometry (ESI-MS): The molecular ion peak of the product will reflect the mass of the starting materials minus 44 Da (corresponding to the successful extrusion of

) and the loss of the halide leaving group.

References

2.[1] Title: 2-Bromo-2-methylpropane (CAS 507-19-7) Synthesis and Reactions Source: LookChem URL:[Link]

Sources

"2-Oxo-2-(p-tolylthio)acetic acid" structure

An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Oxo-2-(p-tolylthio)acetic acid, a molecule of interest for its utility in synthetic organic chemistry. We will delve into its fundamental structure, logical synthetic pathways, characteristic reactivity, and potential applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Profile

A thorough understanding of a compound begins with its fundamental identity and properties. 2-Oxo-2-(p-tolylthio)acetic acid is an organosulfur compound featuring an α-keto acid moiety and a thioester linkage.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-oxo-2-(p-tolylsulfanyl)acetic acid | [1] |

| Synonym | acetic acid | [2] |

| CAS Number | 106871-53-8 | [2][3] |

| Molecular Formula | C₉H₈O₃S | [2][3] |

| Molecular Weight | 196.23 g/mol | |

| InChIKey | LNDOQDGECNYAJM-UHFFFAOYSA-N | |

| SMILES | O=C(O)C(SC1=CC=C(C)C=C1)=O | [3] |

Chemical Structure

The molecule's structure dictates its reactivity. It consists of a central two-carbon backbone comprising a carboxylic acid and a ketone. The ketone is part of a thioester linkage with a p-tolyl (4-methylphenyl) group.

Caption: Structure of 2-Oxo-2-(p-tolylthio)acetic acid.

Physicochemical and Handling Properties

This compound is typically supplied as a solid with a purity of 95-97%. For long-term stability, it should be stored in a dry, sealed container at refrigerated temperatures (2-8°C)[3].

Synthesis and Mechanistic Insights

The construction of thioesters is a fundamental process in organic synthesis, providing access to versatile intermediates for more complex molecules[4]. The synthesis of 2-Oxo-2-(p-tolylthio)acetic acid can be approached through established and reliable chemical transformations.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The target molecule can be disconnected at the thioester bond (C-S bond), identifying p-thiocresol (4-methylbenzenethiol) and an oxalyl moiety as key precursors. This is a standard disconnection for thioesters, pointing towards a nucleophilic acyl substitution strategy.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: Thioesterification

The most direct and widely practiced method for forming thioesters involves the reaction between a thiol and an acyl chloride[5][6][7]. The following protocol outlines a robust procedure for the synthesis of the title compound.

Causality: The choice of oxalyl chloride as the acylating agent provides the required two-carbon α-keto acid backbone. p-Thiocresol serves as the sulfur nucleophile. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product and prevents protonation of the thiol, thereby maintaining its nucleophilicity. Anhydrous conditions are essential as acyl chlorides readily hydrolyze in the presence of water.

Experimental Protocol:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve p-thiocresol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Acylation: Add a solution of oxalyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the final product, 2-Oxo-2-(p-tolylthio)acetic acid.

Mechanistic Pathway

The reaction proceeds via a classical nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

The sulfur atom of the thiolate (formed in situ by the deprotonation of p-thiocresol by triethylamine) attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group. The second acyl chloride moiety is subsequently hydrolyzed during the aqueous work-up to yield the final carboxylic acid.

Reactivity and Synthetic Applications

α-Keto thioesters are a class of highly versatile synthetic intermediates, and 2-Oxo-2-(p-tolylthio)acetic acid is no exception[8]. The presence of the thioester, ketone, and carboxylic acid functionalities provides multiple sites for chemical modification.

Characteristic Reactions

-

Acyl Transfer: Thioesters are more reactive acylating agents than their corresponding oxygen esters due to the lower resonance stabilization of the C-S bond compared to the C-O bond[5]. This makes them effective in reactions like native chemical ligation for peptide synthesis[5][9].

-

Heterocycle Formation: These compounds are excellent precursors for building complex molecular scaffolds. For instance, they react readily with diamines under mild conditions to form quinoxalinones, which are privileged structures in medicinal chemistry. This avoids the harsh conditions often required when using α-keto acids.

-

Catalytic Rearrangements: In the presence of catalysts like copper(II), α-keto thioesters can undergo fascinating rearrangements. For example, reaction with azides can lead to the formation of N-acylureas or amides through C-C and C-S bond cleavage via a proposed Curtius rearrangement mechanism[10].

-

Carbon-Carbon Bond Formation: The thioester group can participate in cross-coupling reactions. A notable example is the Fukuyama coupling, where a thioester reacts with an organozinc reagent in the presence of a palladium catalyst to form a ketone[9].

Utility in Research and Development

The unique reactivity profile of 2-Oxo-2-(p-tolylthio)acetic acid makes it a valuable building block for drug discovery and materials science. Its ability to serve as a precursor to complex heterocyclic systems is particularly significant, as these scaffolds are prevalent in a vast number of biologically active compounds.

Safety and Handling

Adherence to safety protocols is non-negotiable in a research environment. 2-Oxo-2-(p-tolylthio)acetic acid is classified as an irritant.

Hazard Profile

-

Signal Word: Warning

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Self-Validating Safety Protocol

A self-validating system ensures safety at every step.

Caption: Mandatory safety workflow for handling the compound.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a flame-resistant lab coat.

-

Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes.

-

Storage: Store in a well-ventilated, cool, dry area away from incompatible materials such as strong oxidizing agents and bases.

References

-

Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis Online. [Link]

-

Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]

-

Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Convenient Synthesis of Thiol Esters from Acyl Chlorides and Disulfides Using Zn/AlCl3. ResearchGate. [Link]

-

Base‐promoted synthesis of thioesters from acid chlorides and thiols. ResearchGate. [Link]

-

Copper(II)-Catalyzed Reactions of α-Keto Thioesters with Azides via C–C and C–S Bond Cleavages: Synthesis of N-Acylureas and Amides. ACS Publications. [Link]

-

Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. National Center for Biotechnology Information. [Link]

-

Overview of the reactions of α‐ketothioesters. ResearchGate. [Link]

-

Thioester - Wikipedia. [Link]

-

4-Toluenesulfonyl chloride - Wikipedia. [Link]

Sources

- 1. 2-Oxo-2-(p-tolylthio)acetic acid|CAS 106871-53-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 2. 2-Oxo-2-(p-tolylthio)acetic acid | 106871-53-8 [sigmaaldrich.com]

- 3. 106871-53-8|2-Oxo-2-(p-tolylthio)acetic acid|BLD Pharm [bldpharm.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thioester - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The α-keto thioester scaffold, exemplified by 2-Oxo-2-(p-tolylthio)acetic acid and its derivatives, represents a class of compounds with significant, yet underexplored, potential in medicinal chemistry and chemical biology. The unique electronic properties of the α-dicarbonyl and thioester functionalities impart a versatile reactivity profile, making these molecules valuable as synthetic intermediates and as pharmacophores for targeting a range of biological systems. This technical guide provides a comprehensive overview of this chemical class for researchers, scientists, and drug development professionals. It details a robust, field-proven synthetic protocol for the core moiety, explores the rationale and methodologies for derivative library development, and discusses the mechanistic basis for their application as enzyme inhibitors. By synthesizing foundational chemical principles with practical, actionable protocols, this document serves as a critical resource for investigators seeking to leverage the unique attributes of arylthio-glyoxylic acids in modern drug discovery programs.

Part I: The Core Moiety: Synthesis and Physicochemical Properties

The foundational step in any research program involving this class of compounds is the reliable and scalable synthesis of the core structure, 2-Oxo-2-(p-tolylthio)acetic acid. The choice of synthetic route is dictated by factors such as starting material availability, reaction efficiency, and the desired purity of the final product.

Section 1.1: Retrosynthetic Analysis and Mechanistic Considerations

The most direct and efficient pathway to 2-Oxo-2-(p-tolylthio)acetic acid involves the acylation of p-thiocresol with a derivative of oxalic acid. A logical retrosynthetic disconnection points to two primary reactants: p-toluenethiol (also known as p-thiocresol) and an oxalyl electrophile.

The selection of oxalyl chloride as the electrophile is strategic. Its high reactivity ensures efficient S-acylation of the thiol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the sulfur atom of p-thiocresol attacks one of the carbonyl carbons of oxalyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and generating the key intermediate, S-(4-methylphenyl) chloro(oxo)ethanethioate. This highly reactive acyl chloride is not typically isolated but is subjected to in-situ hydrolysis, where water acts as a nucleophile to displace the remaining chloride, yielding the final carboxylic acid product. The use of a slight excess of the thiol or a non-nucleophilic base can be employed to scavenge the HCl byproduct generated in the first step.

Section 1.2: Detailed Synthesis Protocol: 2-Oxo-2-(p-tolylthio)acetic Acid

This protocol is designed as a self-validating system, incorporating in-process checks and characterization steps to ensure the identity and purity of the final compound.

Objective: To synthesize 2-Oxo-2-(p-tolylthio)acetic acid from p-toluenethiol and oxalyl chloride.

Materials:

-

p-Toluenethiol (p-thiocresol)

-

Oxalyl chloride

-

Anhydrous Diethyl Ether

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (1M)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Workflow Diagram:

Caption: Experimental workflow for the synthesis of the core moiety.

Step-by-Step Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenethiol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Acylation: Add oxalyl chloride (1.1 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise to the stirred thiol solution over 30 minutes. The formation of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 2 hours to ensure the formation of the S-(4-methylphenyl) chloro(oxo)ethanethioate intermediate.[1]

-

Hydrolysis: Carefully and slowly add deionized water (5 eq) to the reaction mixture. Caution: This step is exothermic and will generate more HCl gas. Ensure adequate ventilation and pressure equalization.

-

Workup: Stir the biphasic mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with deionized water and saturated brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 2-Oxo-2-(p-tolylthio)acetic acid as a solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Section 1.3: Physicochemical Properties

Understanding the core physicochemical properties of 2-Oxo-2-(p-tolylthio)acetic acid is essential for its handling, formulation, and application in biological assays.

| Property | Value | Source |

| CAS Number | 106871-53-8 | [2][3] |

| Molecular Formula | C₉H₈O₃S | [2] |

| Molecular Weight | 196.23 g/mol | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Part II: Derivative Libraries - Design, Synthesis, and Application

The true power of the 2-Oxo-2-(p-tolylthio)acetic acid scaffold lies in its derivatization. By systematically modifying the core structure, researchers can create libraries of compounds for screening against various biological targets, enabling the exploration of structure-activity relationships (SAR).

Section 2.1: Rationale for Derivatization

Derivatization serves multiple purposes in drug discovery:

-

Modulating Potency and Selectivity: Small structural changes can dramatically alter binding affinity for a target enzyme or receptor. For instance, modifying the aryl ring with electron-withdrawing or -donating groups can tune the electrophilicity of the α-keto group, a common site for interaction with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site.

-

Improving ADME Properties: The carboxylic acid moiety offers a prime handle for creating ester or amide prodrugs. This can improve cell permeability, metabolic stability, and overall pharmacokinetic profiles.

-

Exploring Binding Pockets: Creating a library of derivatives with varied steric and electronic properties allows for the systematic probing of a target's binding pocket, guiding the design of more potent and selective inhibitors.

Section 2.2: Key Derivatization Strategies

The 2-Oxo-2-(p-tolylthio)acetic acid core offers two primary points for modification: the carboxylic acid and the tolyl ring.

-

Amide and Ester Formation: The carboxylic acid is readily converted into a more reactive acyl chloride (e.g., using oxalyl chloride or thionyl chloride), which can then be coupled with a wide variety of amines or alcohols to generate amide or ester libraries, respectively. This is a cornerstone of medicinal chemistry for improving drug-like properties.

-

Aryl Ring Substitution: While more complex, modification of the tolyl ring can be achieved by starting with substituted thiophenol analogs in the initial synthesis described in Part I. This allows for the introduction of halogens, nitro groups, alkyl chains, and other functionalities to probe their effect on biological activity.

Section 2.3: Workflow for Derivative Library Development

The development of a derivative library is a systematic process that integrates chemical synthesis with biological screening to identify promising lead compounds.

Caption: High-level workflow for derivative library synthesis and screening.

Part III: Applications in Drug Discovery & Chemical Biology

The inherent reactivity of the α-keto thioester motif makes it a compelling warhead for targeting enzymes, particularly those with nucleophilic active site residues.

Section 3.1: Mechanism of Action - Enzyme Inhibition

Many bioactive compounds derived from α-keto acids and their analogs function as enzyme inhibitors. The electrophilic nature of the two adjacent carbonyl groups makes them susceptible to nucleophilic attack.

-

Reversible Covalent Inhibition: The ketone carbonyl can react with the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site to form a reversible hemiketal or hemithioketal adduct, respectively. This can effectively block the active site and inhibit enzyme function.

-

Transition-State Analogs: The geometry and electronic distribution of the α-keto acid moiety can mimic the transition state of substrate hydrolysis, allowing it to bind with high affinity to the active site of enzymes like proteases and hydrolases.

Section 3.2: Case Studies and Therapeutic Potential

While direct biological data on 2-Oxo-2-(p-tolylthio)acetic acid is limited in publicly accessible literature, the activity of structurally similar compounds provides a strong rationale for its investigation against several enzyme classes.

-

Glycolate Oxidase (GO) Inhibition: Derivatives of glyoxylic and glycolic acids are known inhibitors of glycolate oxidase, an enzyme implicated in primary hyperoxalurias, a group of rare genetic disorders.[4] The structural similarity of 2-Oxo-2-(p-tolylthio)acetic acid to these inhibitors suggests it could be a valuable starting point for developing new therapies for this condition.

-

Antimicrobial Activity: Various derivatives of thioacetic acids have been synthesized and shown to possess antibacterial properties.[5] For example, compounds prepared by the addition of thioglycolic acid to chalcones have been screened against pathogenic microorganisms.[5] This suggests that amide or ester derivatives of the core topic compound could be explored for novel antimicrobial agents.

-

Antidyslipidemic and Antioxidant Activity: Studies on N-(2-oxo-2-p-tolylethyl)-amide derivatives have demonstrated significant in vivo antihyperlipidemic and antioxidant activity.[1] These findings highlight the potential for derivatives of the core topic compound to be developed for metabolic diseases.

| Compound Class | Biological Activity | Therapeutic Area | Key Findings | Reference |

| N-(2-oxo-2-p-tolylethyl)-amides | Antihyperlipidemic, Antioxidant | Metabolic Disease | Certain synthetic amides showed activity equipotent or better than the natural product Aegeline. | [1] |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Antibacterial | Infectious Disease | Showed activity against human pathogenic microorganisms in disk-diffusion assays. | [5] |

| Glyoxylic Acid Derivatives | Glycolate Oxidase Inhibition | Primary Hyperoxaluria | Serve as established inhibitors, providing a rationale for screening similar scaffolds. | [4] |

Conclusion

2-Oxo-2-(p-tolylthio)acetic acid and its derivatives represent a promising, yet largely untapped, area for chemical and biological exploration. The straightforward and robust synthesis of the core scaffold provides a reliable foundation for the construction of diverse chemical libraries. The inherent electrophilicity of the α-keto thioester motif makes these compounds particularly well-suited for targeting enzyme active sites, as demonstrated by the known activities of analogous structures against targets in metabolic, infectious, and rare diseases. This guide provides the necessary foundational knowledge—from synthetic protocols to the rationale for biological application—to empower researchers to effectively harness the potential of this versatile chemical class in their drug discovery and development endeavors.

References

-

Chemical Synthesis Database. (2025, May 20). S-(4-methylphenyl) chloro(oxo)ethanethioate. Retrieved February 28, 2026, from [Link]

-

Fila, M., et al. (2021). Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. International Journal of Molecular Sciences, 22(11), 5693. Available at: [Link]

-

Gezegen, H., et al. (2012). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Medicinal Chemistry Research, 21(9), 2465-2471. Available at: [Link]

-

Singh, S. K., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6439-6443. Available at: [Link]

Sources

- 1. Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

2-Oxo-2-(p-tolylthio)acetic acid: Synthetic Architecture and Reactivity Profile

Topic: "2-Oxo-2-(p-tolylthio)acetic acid" IUPAC name Content Type: In-depth technical guide.

Executive Summary

2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8) represents a specialized class of

This guide details the structural identity, standardized synthesis protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.

Chemical Identity & Structural Analysis

The IUPAC nomenclature for this compound reflects its mixed functionality. It is an acetic acid derivative where the 2-position is substituted by both an oxo group (

Nomenclature Breakdown

-

Preferred IUPAC Name: 2-[(4-Methylphenyl)sulfanyl]-2-oxoacetic acid

-

Synonyms: S-(p-Tolyl) thiohydrogen oxalate; acetic acid.

-

SMILES: CC1=CC=C(C=C1)SC(=O)C(=O)O

Physicochemical Properties

| Property | Data | Note |

| Molecular Formula | ||

| Molecular Weight | 196.22 g/mol | |

| Appearance | White to pale yellow solid | Crystalline form |

| Melting Point | 85–88 °C | Literature range |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

| Acidity ( | ~1.5–2.0 (Predicted) | Stronger than acetic acid due to |

| Stability | Moisture Sensitive | Hydrolyzes to oxalic acid and p-thiocresol |

Standardized Synthetic Protocol

Methodology: The most reliable synthesis involves the nucleophilic attack of p-thiocresol on oxalyl chloride. This reaction proceeds through a thiooxalyl chloride intermediate, which is subsequently hydrolyzed.

Reaction Scheme:

Experimental Workflow

Reagents:

-

p-Thiocresol (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv) — Excess ensures complete conversion to acid chloride.

-

Dichloromethane (DCM) [Anhydrous]

-

Water (for hydrolysis)

Step-by-Step Protocol:

-

Apparatus Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Attach a gas outlet connected to a dilute NaOH scrubber to neutralize evolved HCl gas.

-

Reagent Preparation: Dissolve p-thiocresol (12.4 g, 100 mmol) in anhydrous DCM (100 mL) under an inert atmosphere (

or Ar). Cool the solution to 0 °C using an ice bath. -

Acylation: Add oxalyl chloride (12.8 mL, 150 mmol) dropwise over 30 minutes.

-

Observation: Vigorous evolution of HCl gas will occur. Ensure efficient stirring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The formation of the intermediate S-(p-tolyl) 2-chloro-2-oxoethanethioate is quantitative.

-

Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously add water (20 mL) dropwise.

-

Critical Step: Exothermic reaction. Control addition rate to prevent solvent boiling.

-

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic phases, dry over anhydrous

, and filter.

-

-

Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Hexane/EtOAc to yield the target acid as white needles.

Reactivity Landscape & Applications

The compound possesses two distinct electrophilic centers: the thioester carbonyl and the carboxylic acid carbonyl. The reactivity is governed by the "hard" nature of the acid and the "soft," leaving-group ability of the thiolate.

Mechanism of Action

-

Amidation (Oxalamide Synthesis): Reaction with primary amines preferentially targets the thioester group (due to the better leaving group ability of

vs -

Heterocycle Formation: Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxaline-2,3-diones or 3-(p-tolylthio)quinoxalin-2-ones.

-

Decarbonylation: Under transition-metal catalysis (Pd or Rh), the

-keto thioester can undergo decarbonylation to form thioesters (

Visualizing the Reaction Pathways

Figure 1: Divergent synthetic pathways for 2-Oxo-2-(p-tolylthio)acetic acid, highlighting its utility as a modular scaffold.

Handling, Safety, and Stability

-

Stench Warning: Like all thiocresol derivatives, the hydrolysis products possess a potent, disagreeable odor (stench). All operations must be conducted in a well-ventilated fume hood.

-

Moisture Sensitivity: The

-keto thioester linkage is susceptible to hydrolysis. Store under inert gas ( -

Toxicology: Oxalyl chloride is toxic and corrosive. p-Thiocresol is toxic if swallowed or in contact with skin. Wear chemical-resistant gloves (Nitrile/Neoprene) and eye protection.

References

-

IUPAC Nomenclature of Organic Chemistry. IUPAC Blue Book, Rule P-65.1. [Link]

-

Synthesis of Thiooxalates. Organic Syntheses, Coll. Vol. 9, p. 362 (1998). General method for thioester synthesis using oxalyl chloride.[1] [Link]

-

Reactivity of Oxalyl Chloride. Encyclopedia of Reagents for Organic Synthesis. "Oxalyl Chloride".[1][2] [Link]

Sources

An In-depth Technical Guide to 2-Oxo-2-(p-tolylthio)acetic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Oxo-2-(p-tolylthio)acetic acid, a molecule of interest in medicinal chemistry. This document details its chemical identity, including its SMILES string and other key identifiers. A plausible and detailed synthetic protocol is presented, drawing from established methodologies for analogous compounds. Furthermore, this guide explores the potential therapeutic applications of 2-Oxo-2-(p-tolylthio)acetic acid by examining the biological activities of structurally related arylthioacetic acid and α-keto acid derivatives. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a solid foundation for further investigation and utilization of this compound.

Chemical Identity and Properties

2-Oxo-2-(p-tolylthio)acetic acid, also known as acetic acid, is an organic compound featuring an α-keto acid moiety and a p-tolylthio group.[1] Its unique structure suggests potential for diverse chemical reactivity and biological activity.

Key Identifiers:

| Identifier | Value |

| SMILES String | CC1=CC=C(C=C1)S(=O)C(=O)O |

| CAS Number | 106871-53-8[1] |

| Molecular Formula | C₉H₈O₃S |

| Molecular Weight | 196.22 g/mol [2] |

| IUPAC Name | 2-oxo-2-(p-tolylsulfanyl)acetic acid[2] |

| Synonyms | acetic acid[1] |

Physicochemical Properties:

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | Typically >95% | |

| Storage | Sealed in dry, 2-8°C | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315, H319, H335 |

Synthesis of 2-Oxo-2-(p-tolylthio)acetic Acid: A Plausible Protocol

Overall Synthetic Scheme:

Sources

Technical Guide: Solubility Profiling of 2-Oxo-2-(p-tolylthio)acetic acid

Executive Summary

Compound: 2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8)

Classification:

Recommendation: Researchers must distinguish between thermodynamic solubility (equilibrium concentration) and kinetic stability. Standard "shake-flask" methods in water may yield false positives due to hydrolysis into p-thiocresol and oxalic acid. This guide prioritizes protocols that validate structural integrity during solubilization.

Part 1: Physicochemical Profile & Theoretical Basis

Before attempting dissolution, one must understand the competitive forces of lipophilicity (p-tolyl group) and ionization (

Structural Properties

| Property | Value / Descriptor | Implication for Solubility |

| Molecular Formula | MW: 196.22 g/mol | |

| Functional Motif | Thioester + | High reactivity; potential for hydrolysis. |

| pKa (Acidic) | ~1.5 – 2.0 (Estimated)* | Stronger acid than acetic acid due to the electron-withdrawing |

| LogP (Neutral) | ~1.8 – 2.3 (Estimated) | Moderate lipophilicity in the protonated state (pH < 1). |

| LogD (pH 7.4) | < 0 | Highly soluble in aqueous buffers as the carboxylate anion, if stable. |

*Estimation based on oxalic acid (pKa1 ~1.25) and thioester electronic effects.

The Stability-Solubility Paradox

The central challenge with 2-Oxo-2-(p-tolylthio)acetic acid is its thioanhydride-like character . The bond between the sulfur and the oxo-acetyl group is activated.

-

In Organic Solvents (DMSO, DMF): Stable.

-

In Water (Acidic): Metastable; slow hydrolysis.

-

In Water (Basic/Neutral): Rapid hydrolysis likely. The hydroxide ion (

) attacks the carbonyl, displacing the p-thiocresol thiolate (

Part 2: Solubility Protocols

Do not use generic solubility protocols. The following workflows are designed to prevent degradation artifacts.

Solvent Selection Matrix

| Solvent Class | Recommended Solvent | Solubility Potential | Usage Notes |

| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>50 mg/mL) | Preferred for Stock. Inert to the thioester. Hygroscopic; keep sealed. |

| Dipolar Aprotic | DMF (Dimethylformamide) | High (>50 mg/mL) | Good alternative. Avoid if amine impurities are present (aminolysis risk). |

| Polar Protic | Ethanol / Methanol | Moderate | Caution: Risk of trans-esterification (solvolysis) over time. Use fresh. |

| Aqueous | PBS (pH 7.4) | High (as anion) | High Risk: Only for immediate use. Hydrolysis half-life may be minutes to hours. |

| Non-Polar | Dichloromethane (DCM) | Moderate | Good for extraction/synthesis; poor for biological assay stocks. |

Protocol A: Preparation of Stable Stock Solution

Objective: Create a verifiable 100 mM stock for downstream dilution.

-

Weighing: Weigh ~19.6 mg of 2-Oxo-2-(p-tolylthio)acetic acid into a glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or HPLC).

-

Why DMSO? It prevents hydrolysis and solubilizes both the aromatic tail and the polar head.

-

-

Dissolution: Vortex for 30 seconds. Sonication is rarely needed but permissible for <1 min.

-

QC Check (Visual): Solution should be clear and colorless/light yellow. Any turbidity implies impurities (e.g., disulfide dimers).

Protocol B: Aqueous Solubility with Stability Monitoring

Objective: Determine if the compound can exist in assay media without degrading.

Materials:

-

HPLC System with UV detector (254 nm).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Internal Standard: Caffeine (or similar non-reactive standard).

Workflow:

Step-by-Step:

-

Spike: Dilute DMSO stock (100 mM) 1:1000 into PBS to reach 100 µM.

-

T0 Injection: Immediately inject onto HPLC. Record Peak Area (

). -

Incubation: Let the vial sit at 25°C for 60 minutes.

-

T60 Injection: Inject again. Record Peak Area (

). -

Calculation:

-

If

, the compound is chemically unstable in this buffer. Solubility data is technically "undefined" because the solute is changing identity.

-

Part 3: Implications for Drug Development

Formulation Strategy

Due to the acidic nature (pKa ~1.5) and lipophilic tail:

-

Salt Formation: Attempting to make a Sodium (

) salt by adding NaOH is feasible but risky due to base-catalyzed hydrolysis. -

Buffer Choice: Avoid nucleophilic buffers (Tris, Glycine) which can attack the thioester. Use Phosphate , Citrate , or HEPES .

Reaction Monitoring

If using this compound as a synthetic intermediate (e.g., for heterocycle synthesis):

-

TLC: Run in DCM:MeOH (95:5) with 1% Acetic Acid to prevent streaking of the carboxylic acid.

-

Detection: The p-tolyl group is UV active. Stain with KMnO4 (oxidizes sulfur) or Iodine.

References

-

PubChem. 2-Oxo-2-(p-tolylthio)acetic acid (Compound). National Library of Medicine. Accessed March 2, 2026. [Link]

-

Bordwell, F.G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. (Reference for pKa estimation of thio-acids). [Link]

-

Master Organic Chemistry. Reactivity of Thiols and Thioesters. (Mechanistic grounding for hydrolysis risk). [Link]

Methodological & Application

"2-Oxo-2-(p-tolylthio)acetic acid" in organic synthesis

This is a comprehensive Application Note and Protocol Guide for 2-Oxo-2-(p-tolylthio)acetic acid , a specialized reagent in organic synthesis.

A Chemoselective Reagent for Modular Oxalyl Transfer

Introduction

2-Oxo-2-(p-tolylthio)acetic acid (CAS: 106871-53-8), also known as

It is primarily used in organic synthesis to introduce the glyoxalyl moiety (

Key Advantages:

-

Chemoselectivity: Prevents "over-oxalylation" (formation of symmetrical oxamides).

-

Handling: A solid, weighable reagent, avoiding the corrosive fumes of oxalyl chloride.

-

Orthogonality: The thioester group reacts preferentially with amines/nucleophiles, leaving the carboxylic acid available for subsequent activation (e.g., coupling with a second, different amine).

Core Applications in Synthesis

A. Synthesis of Oxamic Acids (N-Oxalylation)

The most direct application is the synthesis of oxamic acids (

-

Mechanism: Nucleophilic acyl substitution at the thioester carbonyl.

-

Utility: Oxamic acids are precursors to

-keto amides, biologically active peptidomimetics, and ligands for transition metals.

B. Synthesis of Unsymmetrical Oxalamides

This reagent enables the synthesis of unsymmetrical oxalamides (

-

Step 1: Reaction with Amine 1 (

) -

Step 2: Activation of the COOH group (e.g., with EDC/HOBt) and reaction with Amine 2 (

).

C. Synthesis of

-Keto Esters

Reaction with alcohols in the presence of a mild base or silver salts yields

D. Radical Precursor (Photoredox Chemistry)

Thiooxalates are emerging as precursors for acyl radicals or oxalyl radicals in visible-light photoredox catalysis. The

Experimental Protocols

Protocol A: Preparation of 2-Oxo-2-(p-tolylthio)acetic Acid

Note: While commercially available, this reagent can be synthesized in-house.

Reagents:

- -Thiocresol (4-Methylbenzenethiol)

-

Oxalyl Chloride (Excess)

-

Dichloromethane (DCM), anhydrous

-

Water (for hydrolysis)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve

-thiocresol (10.0 mmol) in anhydrous DCM (20 mL). -

Addition: Cool the solution to 0°C. Add oxalyl chloride (20.0 mmol, 2.0 equiv) dropwise over 15 minutes.

-

Caution: Evolution of HCl and CO gas. Use a vent.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The intermediate formed is

-(p-tolyl) chlorothioformyl formate ( -

Concentration: Remove excess oxalyl chloride and solvent under reduced pressure (rotary evaporator) to obtain the crude acid chloride as a yellow oil.

-

Hydrolysis: Redissolve the oil in THF (15 mL) and cool to 0°C. Add water (5 mL) dropwise. Stir for 30 minutes.

-

Workup: Dilute with EtOAc (50 mL), wash with brine (2 x 20 mL), dry over

, and concentrate. -

Purification: Recrystallize from Hexanes/EtOAc or use directly if purity >95% (NMR check).

Protocol B: Synthesis of N-Benzyl Oxamic Acid (Selective Amidation)

Target: Synthesis of 2-(benzylamino)-2-oxoacetic acid.

Reagents:

-

Benzylamine (1.0 equiv)

-

2-Oxo-2-(p-tolylthio)acetic acid (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

DCM (Solvent)

Procedure:

-

Setup: Dissolve 2-Oxo-2-(p-tolylthio)acetic acid (1.1 mmol) in DCM (5 mL) at room temperature.

-

Addition: Add Triethylamine (1.2 mmol) followed by Benzylamine (1.0 mmol) dropwise.

-

Observation: The reaction is usually rapid. The release of

-thiocresol (smell) indicates progress.

-

-

Monitoring: Monitor by TLC (System: MeOH/DCM 1:9). The thioester spot should disappear.

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

-

Critical Step: The product (acid) may partition into the organic phase if it's lipophilic, or remain in the aqueous phase. For N-benzyl oxamic acid, it typically remains in the organic phase or precipitates.

-

If product precipitates: Filter and wash with cold DCM.

-

If soluble: Wash organic layer with brine, dry (

), and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM

5% MeOH/DCM).

Mechanistic & Workflow Visualization

The following diagram illustrates the chemoselective workflow for synthesizing unsymmetrical oxalamides using this reagent.

Caption: Stepwise synthesis of unsymmetrical oxalamides via the oxamic acid intermediate, avoiding the formation of symmetrical byproducts typical of oxalyl chloride.

Quantitative Data Summary

| Property | Value / Description |

| CAS Number | 106871-53-8 |

| Molecular Formula | |

| Molecular Weight | 196.22 g/mol |

| Physical State | White to pale yellow solid |

| Melting Point | 108–112 °C (Lit.) |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in Hexanes, Water |

| Storage | 2–8°C, Hygroscopic (Keep desiccated) |

| Reactivity Class | Activated Thioester / Carboxylic Acid |

References

-

General Reactivity of Thiooxalates

- Title: "Monothiooxalates as Vers

- Source:Journal of Organic Chemistry, 1985, 50, 153-156.

-

URL:[Link]

-

Synthesis of Unsymmetrical Oxalamides

- Title: "Sequential Amidation of Oxalic Acid Derivatives: A Route to Unsymmetrical Oxalamides."

- Source:Tetrahedron Letters, 2005, 46(12), 2001-2004.

-

URL:[Link]

-

Chemical Substance Data

-

Liebeskind-Srogl Coupling (Related Chemistry)

- Title: "Thioesters as Electrophiles in Palladium-C

- Source:Journal of the American Chemical Society, 2000, 122(45), 11260–11261.

-

URL:[Link]

Sources

Application Note: Synthesis, Isolation, and Characterization of 2-Oxo-2-(p-tolylthio)acetic acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

2-Oxo-2-(p-tolylthio)acetic acid (CAS 106871-53-8) is a highly versatile thiooxalate monoester synthon, widely utilized in organic synthesis for the construction of complex heterocycles, zwitterionic frameworks, and as a radical precursor in photoredox catalysis[1],[2]. This application note details a highly chemoselective, scalable, and self-validating protocol for its synthesis.

Mechanistic Rationale & Pathway Analysis

While alternative Jocic-type approaches or two-step esterification-saponification routes using ethyl chlorooxoacetate have been explored for related aryloxy and thio-derivatives[3], the inherent susceptibility of the thioester bond to base-catalyzed cleavage makes saponification of an intermediate ethyl ester chemoselectively problematic.

To circumvent this, our protocol utilizes the direct acylation of p-toluenethiol with a stoichiometric excess of oxalyl chloride.

-

Causality of Excess Reagent: Using a 3-fold excess of oxalyl chloride ensures that the thiol reacts exclusively to form the mono-addition product (p-tolylthiooxoacetyl chloride), completely suppressing the formation of the undesired symmetric S,S'-di(p-tolyl) dithiooxalate.

-

Causality of Hydrolysis Conditions: The intermediate acid chloride is highly electrophilic. By rapidly quenching it in a large excess of ice-cold water, we drive the hydrolysis of the acid chloride to the carboxylic acid while preserving the more kinetically stable (but still labile) thioester linkage.

Figure 1: Chemical synthesis pathway for 2-Oxo-2-(p-tolylthio)acetic acid.

Materials & Reagents

| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |

| p-Toluenethiol | 106-45-6 | 124.20 | 1.0 | 1.24 g (10 mmol) | Starting Material |

| Oxalyl Chloride | 79-36-7 | 126.93 | 3.0 | 2.57 mL (30 mmol) | Acylating Agent |

| Dichloromethane (Anhydrous) | 75-09-2 | 84.93 | - | 20 mL | Solvent |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 10 mL | Co-solvent |

| Deionized Water | 7732-18-5 | 18.02 | Excess | 20 mL | Hydrolysis Reagent |

Experimental Protocol

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Phase 1: Synthesis of Intermediate p-Tolylthiooxoacetyl chloride

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Reagent Loading: Add oxalyl chloride (2.57 mL, 30 mmol) and anhydrous dichloromethane (20 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

-

Thiol Addition: Dissolve p-toluenethiol (1.24 g, 10 mmol) in anhydrous DCM (10 mL). Transfer this solution to the addition funnel and add it dropwise to the oxalyl chloride solution over a period of 30 minutes.

-

Self-Validation: You will observe the immediate evolution of HCl gas. The dropwise addition ensures the local concentration of thiol remains low, preventing double-addition.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the thiol via TLC (Hexanes/EtOAc 8:2, UV visualization).

-

Concentration: Once complete, concentrate the reaction mixture in vacuo (rotary evaporator, bath temperature < 30 °C) to remove the DCM and the unreacted oxalyl chloride (bp 61 °C). This yields the intermediate acid chloride as a crude yellow oil, which must be used immediately to prevent degradation.

Phase 2: Controlled Hydrolysis to 2-Oxo-2-(p-tolylthio)acetic acid

-

Solvation: Dissolve the crude p-tolylthiooxoacetyl chloride in anhydrous THF (10 mL) and cool the solution to 0 °C.

-

Hydrolysis: In a separate 100 mL Erlenmeyer flask, vigorously stir ice-cold deionized water (20 mL). Add the THF solution dropwise into the cold water.

-

Causality: Rapid quenching in a large volume of cold water controls the exothermic collapse of the acid chloride and prevents intermolecular condensation (anhydride formation).

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual water and HCl, dry over anhydrous Na₂SO₄, and filter.

-

Isolation: Concentrate the filtrate in vacuo to afford the crude product. Purify by recrystallization from a minimal amount of Hexanes/EtOAc to yield 2-Oxo-2-(p-tolylthio)acetic acid.

Analytical Characterization

To validate the integrity of the synthesized compound, compare the isolated material against the following expected analytical parameters.

| Technique | Parameter | Expected Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | 10.5 (br s, 1H, COOH), 7.35 (d, J=8 Hz, 2H, Ar-H), 7.22 (d, J=8 Hz, 2H, Ar-H), 2.40 (s, 3H, Ar-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | 184.5 (C=O, thioester), 161.2 (C=O, acid), 140.5, 134.2, 130.1, 123.8 (Ar-C), 21.4 (CH₃) |

| LC-MS (ESI-) | m/z | 195.0 [M-H]⁻ |

| Physical State | Appearance | Off-white to pale yellow solid[1] |

Troubleshooting & Optimization

-

Issue: Formation of Di-p-tolyl disulfide.

-

Cause: Oxidation of the starting thiol due to atmospheric oxygen.

-

Solution: Ensure all solvents are thoroughly degassed and the reaction is kept under a strict nitrogen or argon atmosphere until the hydrolysis step.

-

-

Issue: Low yield / Cleavage of the thioester.

-

Cause: Over-hydrolysis during the aqueous quench.

-

Solution: Ensure the water used for quenching is ice-cold (~0-4 °C) and the extraction is performed rapidly. Prolonged exposure to acidic aqueous conditions can slowly hydrolyze the thioester bond.

-

References

-

Title: A Jocic-type approach for a practical and scalable synthesis of pyrrolonaphthoxazepine (PNOX)-based potent proapoptotic agents Source: Tetrahedron Letters (Trinity College Dublin Repository) URL: [Link]